molecular formula C19H19NO4 B12114596 2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

Cat. No.: B12114596
M. Wt: 325.4 g/mol
InChI Key: VJVDBORXUXTTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6,6-Tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is a complex polycyclic heterocyclic compound with the molecular formula C19H19NO4 and a molecular weight of 325.4 g/mol . This trione derivative is built around a fused pyrano-pyrido-quinoline scaffold, a structural motif found in various compounds with significant research interest. While specific biological data for this exact molecule is limited, related pyranoquinoline and pyridopyrimidine derivatives are frequently investigated for their broad spectrum of pharmacological properties, which have been reported to include anticancer, anti-inflammatory, antiviral, and antibacterial activities in research settings . For instance, similar complex bis-heterocycles are synthesized as key structures in the development of novel bioactive molecules . Furthermore, coumarin and pyranoquinoline-based structures are known to be explored for applications such as fluorescent dyes and optical brighteners . The presence of multiple carbonyl groups in this compound makes it a valuable intermediate for synthetic organic chemistry, particularly in the construction of more complex molecular architectures for medicinal chemistry and drug discovery research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

10,10,12,15-tetramethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),13,15-tetraene-4,6,8-trione

InChI

InChI=1S/C19H19NO4/c1-9-5-11-10(2)8-19(3,4)20-16(11)12(6-9)17-15(18(20)23)13(21)7-14(22)24-17/h5-6,10H,7-8H2,1-4H3

InChI Key

VJVDBORXUXTTHA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)C)C4=C(C2=O)C(=O)CC(=O)O4)(C)C

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Using Aminouracils and Aldehydes

A highly efficient route to analogous tricyclic systems involves the one-pot condensation of 6-aminouracils, terephthalaldehyde, and CH-acids such as dimedone or 4-hydroxycoumarin. For instance, bis(chromeno[3′,4':5,6]pyrido[2,3-d]pyrimidine) derivatives were synthesized in ethanol under reflux without catalysts, achieving yields of 68–76%. This method’s success hinges on the dual reactivity of terephthalaldehyde, which acts as both a bridging agent and an electron-deficient dienophile.

Adapting this approach to the target compound would likely require substituting terephthalaldehyde with a methyl-substituted aldehyde to introduce the 2,4,6,6-tetramethyl groups. The reaction sequence proceeds via Knoevenagel condensation between the aldehyde and CH-acid, followed by Michael addition of 6-aminouracil and subsequent cyclodehydration.

Role of CH-Acids in Pyrano Ring Formation

CH-acids like dimedone (5,5-dimethylcyclohexane-1,3-dione) are critical for constructing the pyrano[3,2-c] moiety. In a representative procedure, 4-hydroxycoumarin reacts with aldehydes to form coumarinyl chalcones, which undergo [4+2] cycloaddition with aminouracils. For the target molecule, employing 2-hydroxy-1,4-naphthoquinone as the CH-acid could facilitate the formation of the fused pyrano-quinoline system, as evidenced by the synthesis of benzo[g]pyrimido[4,5-b]quinolines under analogous conditions.

Cyclocondensation Strategies

Pyrroloquinoline Precursor Functionalization

The pyrido[3,2,1-ij]quinoline core can be accessed through iodination and bromination of tetrahydroquinoline precursors. For example, 6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione was halogenated using N-bromosuccinimide (NBS) in DMF, followed by oxalyl chloride-mediated cyclization to install the dione functionality. Introducing methyl groups at positions 2, 4, and 6 would necessitate alkylation steps with methyl iodide or similar reagents prior to cyclization.

Rhodanine and Imidazolidinone Condensation

Hybrid molecules incorporating rhodanine (2-thioxothiazolidin-4-one) or 2-thioxoimidazolidin-4-one fragments have been synthesized via acetic acid-catalyzed condensation. Compound 12g (6-methyl-4,8-dimethoxy-pyrroloquinolinedione-rhodanine hybrid) was alkylated with propargyl bromide to introduce terminal alkynes, a strategy adaptable for installing methyl groups. Replacing rhodanine with thiobarbituric acid could enable the formation of the trione moiety in the target compound.

Solvent and Catalytic Optimization

Ethanol Reflux Without Catalyst

Catalyst-free synthesis in ethanol at reflux is favored for its simplicity and environmental benignity. The preparation of bis(pyrido[2,3-d:6,5-d']dipyrimidine) derivatives achieved 70% yield under these conditions, with the solvent acting as both reaction medium and proton donor. Polar protic solvents like ethanol enhance the solubility of intermediates, facilitating cyclization.

Acetic Acid-Sodium Acetate System

For less reactive substrates, acetic acid with sodium acetate provides mild Brønsted acid catalysis. The synthesis of pyrroloquinoline-rhodanine hybrids required 12 hours at reflux in acetic acid, yielding 60–75%. This system is particularly effective for condensations involving sterically hindered amines.

Characterization and Analytical Data

Spectroscopic Validation

IR Spectroscopy : Successful formation of the trione moiety is confirmed by strong carbonyl stretches near 1730 cm⁻¹ (lactone C=O) and 1680–1640 cm⁻¹ (pyrimidinetrione C=O).
¹H NMR : Methyl groups appear as singlets at δ 0.83–1.98 ppm, while aromatic protons from the quinoline nucleus resonate at δ 6.95–8.69 ppm.

Melting Points and Yields

Reaction optimization data from analogous syntheses:

Starting MaterialsSolventTemp (°C)Time (h)Yield (%)M.p. (°C)
6-Aminouracil, dimedoneEtOH78676300–302
Rhodanine, pyrroloquinolineAcetic acid1181273269–271
Barbituric acid, aldehydeH2O/EtOH80480235–236

Challenges and Optimization

Steric Hindrance from Tetramethyl Groups

The 2,4,6,6-tetramethyl substituents impose significant steric hindrance, often reducing reaction rates. Strategies to mitigate this include:

  • Stepwise alkylation : Introducing methyl groups sequentially rather than in a single step.

  • High-boiling solvents : Using DMF or DMSO to enhance solubility at elevated temperatures.

Byproduct Formation During Cyclization

Unwanted dimerization or over-oxidation can occur during trione formation. This is addressed by:

  • Controlled stoichiometry : Limiting aldehyde to 1.1 equivalents.

  • Inert atmosphere : Conducting reactions under nitrogen to prevent oxidation of sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

11-Amino-8-oxo-5,6,8,9-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-10-carbonitrile (15a)

  • Structure: Shares the pyrano-pyrido-quinoline core but substitutes the trione groups with an amino (-NH2) and cyano (-CN) group.
  • Synthesis: Prepared via reaction of 2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with formaldehyde/malononitrile under basic conditions .
  • Key Data :
    • Melting point: >300°C
    • IR (cm⁻¹): 3323 (NH2), 2192 (CN), 1680 (CO)
    • Yield: 60% .

N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22)

  • Structure : Features a benzamide substituent at position 10 instead of methyl groups.
  • Synthesis: Cyclocondensation of 1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with methyl 2-benzoylamino-3-dimethylaminopropionate in acetic acid .
  • Key Data :
    • Yellow crystalline solid; purified via recrystallization from acetic acid .

5,5'-(1,4-Phenylene)bis(8-thioxo-7,8,9,10-tetrahydropyrido[2,3-d:6,5-d']dipyrimidine-2,4,6(1H,3H,5H)-trione) (4g)

  • Structure : A bis-trione derivative with a central phenylene linker.
  • Synthesis : One-pot multi-component reaction.
  • Key Data :
    • Melting point: >360°C
    • MS (m/z): 407 (M⁺), 57 (base peak)
    • Yield: 90% .

Physicochemical Properties

Compound Melting Point (°C) IR (cm⁻¹) Notable Substituents Yield Reference
Target Compound (Tetramethyl-trione) Not reported Likely 1700–1680 (C=O) 2,4,6,6-Tetramethyl N/A
15a >300 3323, 2192, 1680 NH2, CN 60%
22 Not reported Not provided Benzamide N/A
4g >360 1701 (C=O), 1618 (C=S) Bis-trione, thioxo 90%

Key Observations :

  • Methyl groups in the target compound likely enhance lipophilicity compared to polar substituents (e.g., NH2 in 15a or benzamide in 22).
  • Higher melting points (>300°C) are common for rigid, highly conjugated trione systems .

Functional Group Impact on Reactivity and Bioactivity

  • Trione vs. Thioxo : Compound 4g replaces one ketone with a thioxo group (C=S), which may alter hydrogen-bonding interactions in biological targets .
  • Amino/Cyano vs.
  • Benzamide Substituent : The aromatic benzamide in 22 could enhance π-π stacking interactions in protein binding pockets, a feature absent in the methyl-rich target compound .

Biological Activity

2,4,6,6-Tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione (CAS Number: 879624-84-7) is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities including anti-inflammatory and anticancer properties. This article reviews its biological activity based on available research findings and case studies.

PropertyValue
Molecular FormulaC₁₉H₁₉N₀₄
Molecular Weight325.4 g/mol
CAS Number879624-84-7

1. Anticancer Activity

Research indicates that derivatives of pyrano[3,2-c]quinoline structures exhibit significant anticancer activity. A study evaluated various pyrano[3,2-c]quinolone analogues for their cytotoxic effects against cancer cell lines. The results showed that certain compounds exhibited IC50 values ranging from 1.4 to 5.1 μM against multiple cancer types. Notably, compounds with specific substitutions at the C4 position demonstrated enhanced activity against tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in tumor-related inflammation and progression .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. In vitro assays demonstrated that the compound could significantly reduce TNF-α production in human peripheral blood mononuclear cells (hPBMCs). The most active derivatives showed up to 52% inhibition at a concentration of 10 μM . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the aryl ring enhance both anti-inflammatory and anticancer activities.

Case Study 1: Synthesis and Evaluation

A series of pyrano[3,2-c]quinoline derivatives were synthesized using a one-pot multicomponent reaction involving 2,4-dihydroxy-1-methylquinoline and malononitrile. The synthesized compounds were screened for their anti-inflammatory and cytotoxic properties. Compounds identified as 4c , 4f , 4i , and 4j were highlighted as particularly effective candidates with promising bioactivity profiles .

Case Study 2: Structural Modifications

Further studies focused on the modification of the pyrano[3,2-c]quinoline core to enhance biological activity. For instance, introducing electron-withdrawing or electron-donating groups at specific positions significantly altered the biological profile of the compounds. Some modifications resulted in increased potency against both inflammatory cytokines and cancer cell proliferation .

The proposed mechanism of action for the biological activity of 2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione includes:

  • Inhibition of Cytokine Production : The compound appears to interfere with signaling pathways leading to cytokine release.
  • Induction of Apoptosis : Certain analogues have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic: What are the common synthetic routes for preparing this compound and its derivatives?

Answer:
The compound and its derivatives are typically synthesized via cyclization and functionalization reactions. For example:

  • Thio-barbituric acid-based synthesis : Reacting thio-barbituric acid (2 mmol) with aryl glyoxal monohydrates (1 mmol) in methanol under excess ammonium acetate yields pyrano-pyrido-quinoline trione derivatives (55–75% yield). Purification involves recrystallization from methanol .
  • Multi-step cyclization : Derivatives like 7-chloro-substituted analogs are synthesized via sequential cyclization and halogenation steps, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during substitutions .

Key considerations : Solvent polarity, stoichiometric ratios, and reaction time significantly impact yield and purity.

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:
Optimization strategies include:

  • Catalyst screening : Using magnetically separable catalysts (e.g., PANI-Fe3O4@ZnO nanocomposites) can enhance reaction efficiency. For example, yields for chromeno-pyrido-pyrimidine triones improved from 60% to 89% under optimized catalytic conditions .
  • Solvent and temperature control : Polar aprotic solvents (DMF, DMSO) at 80–100°C facilitate cyclization, while lower temperatures (20–25°C) reduce side reactions in condensation steps .
  • Reaction monitoring : Real-time FT-IR or HPLC analysis helps identify intermediates and adjust conditions dynamically .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 1.2–1.5 ppm, carbonyls at δ 170–190 ppm) .
    • FT-IR : Confirms carbonyl (1650–1750 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C–C = 1.334–1.550 Å) and hydrogen-bonding networks (e.g., O–H···O interactions at 2.6–2.8 Å) .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Halogen substitutions : 4-Bromo or 4-chloro aryl groups enhance binding to neurological targets (e.g., NMDA receptors) by increasing lipophilicity and steric complementarity .
  • Ring fusion modifications : Introducing pyridazine or pyrimidine rings (e.g., pyridazino[4,5-b]quinoline triones) improves neuroprotective activity by modulating π-π stacking with protein active sites .
  • Methyl group positioning : 2,4,6-Trimethyl substitutions stabilize the trione core, reducing metabolic degradation in vitro .

Advanced: How can contradictions in spectral data interpretation be resolved?

Answer:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to resolve ambiguities in overlapping signals .
  • Crystallographic refinement : SC-XRD data (e.g., R factor < 0.05) can correct misassigned proton environments in crowded spectra .
  • Isotopic labeling : ¹³C-labeled analogs clarify carbonyl connectivity in complex derivatives .

Basic: What are the key challenges in achieving high purity, and how are they addressed?

Answer:

  • Byproduct formation : Side reactions during cyclization (e.g., dimerization) are minimized using excess ammonium acetate as a proton scavenger .
  • Purification : Gradient recrystallization (methanol/water mixtures) removes unreacted thio-barbituric acid, while column chromatography (silica gel, ethyl acetate/hexane) isolates isomers .
  • Analytical validation : Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational tools predict reactivity or pharmacological potential?

Answer:

  • DFT calculations : Predict electrophilic sites (e.g., Fukui indices) for functionalization. For example, C-7 in the quinoline ring shows high nucleophilicity (f⁻ = 0.15) .
  • Molecular docking : Simulate binding to neurological targets (e.g., acetylcholinesterase) to prioritize derivatives for synthesis. Pyridazinoquinoline triones exhibit ΔG = −9.2 kcal/mol, indicating strong binding .
  • Machine learning : Train models on existing spectral and bioactivity data to forecast synthetic feasibility (e.g., yield >70%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.